![molecular formula C9H14O3 B14245292 [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid CAS No. 244793-47-3](/img/structure/B14245292.png)
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclopropane ring substituted with a formyl group and an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid typically involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions. This reaction forms ethyl 2-formyl-1-cyclopropanecarboxylate, which can then be hydrolyzed to yield the desired compound . The reaction conditions generally include the use of a strong acid such as methanesulfonic acid and a solvent like methanol, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: 2-Formyl-1-(propan-2-yl)cyclopropanecarboxylic acid.
Reduction: 2-Hydroxymethyl-1-(propan-2-yl)cyclopropylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-formyl-1-cyclopropanecarboxylate: A closely related compound with similar chemical properties and applications.
2-Formylcyclopropane-1-carboxylic acid: Another similar compound with a cyclopropane ring and a formyl group.
Uniqueness
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propiedades
Número CAS |
244793-47-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(2-formyl-1-propan-2-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-6(2)9(4-8(11)12)3-7(9)5-10/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
NGWILLBIMUHJLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC1C=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
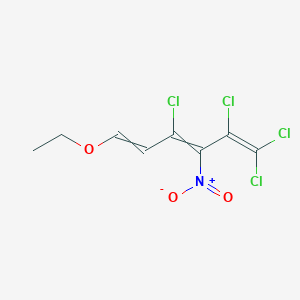
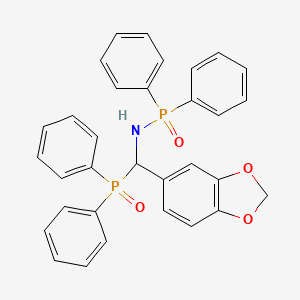
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)
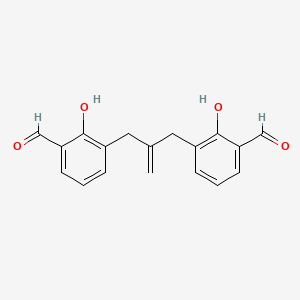

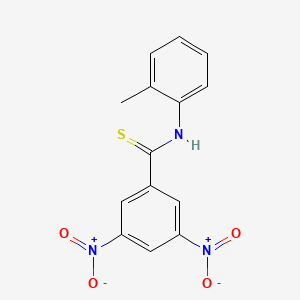
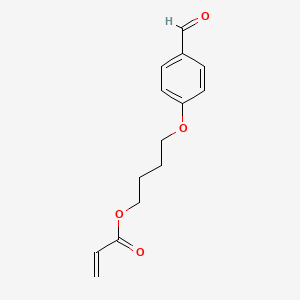
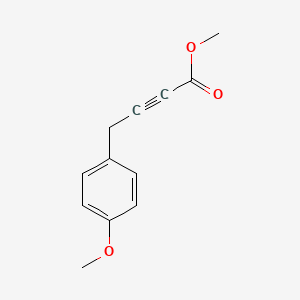


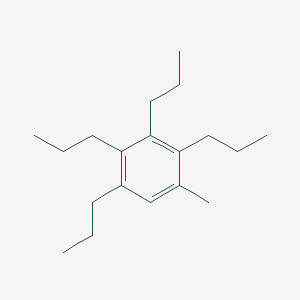
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
